2-Azetidinecarboxylic acid, 1-pentyl-
Description
Significance of the Azetidine (B1206935) Ring System in Heterocyclic Chemistry
The azetidine ring is a four-membered, nitrogen-containing saturated heterocycle. rsc.org Its structure is analogous to the all-carbon cyclobutane (B1203170) ring. A key feature of the azetidine ring is its considerable ring strain, which dictates its reactivity. rsc.orgrsc.org However, it is significantly more stable and easier to handle than its three-membered counterpart, aziridine, making it a more versatile building block in synthetic chemistry. rsc.orgrsc.org
This unique combination of strain and stability has made the azetidine scaffold a valuable component in medicinal chemistry. nih.gov The rigid framework of the ring can impart conformational constraint on molecules, which is a crucial strategy in drug design for improving binding affinity to biological targets. enamine.net The azetidine moiety is found in a diverse array of pharmacologically active compounds, demonstrating activities such as anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govlifechemicals.com Its incorporation into drug candidates can lead to improved metabolic stability and bioavailability. Advances in synthetic methodologies, including palladium-catalyzed C-H amination and other cyclization strategies, have made functionalized azetidines more accessible, further fueling their exploration in drug discovery. rsc.org
Role of N-Substituted Azetidinecarboxylic Acids as Constrained Amino Acid Analogs
Azetidine-2-carboxylic acid is widely recognized as a conformationally constrained analog of the natural amino acid proline. wikipedia.org Where proline has a five-membered ring, the four-membered ring of azetidine-2-carboxylic acid imposes more severe restrictions on the torsional angles of the peptide backbone when incorporated into a peptide chain. umich.edu This structural rigidity is a powerful tool for chemists and biologists studying peptide and protein structure and function.
By replacing proline with azetidine-2-carboxylic acid, researchers can induce specific secondary structures, such as β-turns or γ-turns, and stabilize desired conformations. acs.org The introduction of a substituent on the nitrogen atom (the "1-position"), such as a pentyl group, creates an N-substituted derivative. This substitution further influences the molecule's properties in several ways:
Steric Influence : The N-alkyl group can sterically guide the conformation of the peptide bond and influence interactions with receptors or enzymes.
Conformational Lock : The N-substituent can further lock the ring's pucker and the orientation of the carboxylic acid group, providing a more defined three-dimensional structure.
The use of such constrained analogs helps to reduce the entropic penalty upon binding to a biological target, which can lead to higher binding affinity and selectivity. enamine.net
| Feature | Proline | Azetidine-2-carboxylic acid |
| Ring Size | 5-membered | 4-membered |
| Conformational Flexibility | Moderately flexible | Highly constrained |
| Natural Occurrence | Proteinogenic | Non-proteinogenic, found in plants wikipedia.org |
| Role in Peptide Structure | Induces "kinks" in peptide chains | Induces tighter turns, stabilizes helices umich.edu |
Overview of Research Trajectories for 2-Azetidinecarboxylic acid, 1-pentyl- and Related Derivatives
While specific research literature on 2-Azetidinecarboxylic acid, 1-pentyl- is not prominent, extensive research on closely related N-substituted and C-substituted azetidinecarboxylic acid derivatives provides clear insight into the research trajectories for this class of compounds. The primary areas of investigation include their synthesis, their incorporation into peptides, and their evaluation as bioactive agents.
Synthetic Chemistry: A major research focus is the development of efficient and stereoselective methods for synthesizing these molecules. nih.govresearchgate.net Strategies often involve multi-step sequences starting from readily available precursors, with key steps designed to construct the strained azetidine ring. nih.gov The synthesis of enantiomerically pure derivatives is particularly important, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. acs.org
Peptide and Protein Chemistry: A significant application of these compounds is their use as building blocks in peptide synthesis. umich.eduacs.org Researchers incorporate N-alkylated azetidine acids into peptide sequences to study how these unnatural amino acids affect peptide folding, structure, and stability. By systematically replacing natural amino acids, scientists can probe the conformational requirements for biological activity, leading to the design of peptidomimetics with enhanced properties, such as resistance to enzymatic degradation.
Medicinal Chemistry and Drug Discovery: N-substituted azetidinecarboxylic acids are explored as core scaffolds for the development of new therapeutic agents. For instance, azetidine-based compounds have been synthesized and tested as ligands for glutamate (B1630785) receptors and transporters, highlighting their potential in neuroscience. nih.gov The N-substituent is a key point of diversification, allowing chemists to create libraries of related compounds for screening against various biological targets. The overarching goal is to leverage the unique conformational constraints of the azetidine ring to achieve high potency and selectivity for a specific receptor or enzyme.
| Research Area | Focus | Example Application |
| Synthetic Methods | Asymmetric synthesis, Ring-closure reactions | Development of novel routes to enantiopure azetidine acids nih.gov |
| Peptidomimetics | Studying peptide secondary structure, Improving metabolic stability | Incorporation into peptides to force specific turns or helical structures umich.eduacs.org |
| Bioactive Agents | Ligands for receptors and enzymes | Design of glutamate receptor ligands for CNS disorders nih.gov |
Structure
3D Structure
Properties
CAS No. |
62664-94-2 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-pentylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-6-10-7-5-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
FHOWDGWTMCQPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCC1C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Azetidinecarboxylic Acid, 1 Pentyl
Retrosynthetic Analysis of the 2-Azetidinecarboxylic acid, 1-pentyl- Scaffold
A retrosynthetic analysis of 2-Azetidinecarboxylic acid, 1-pentyl- reveals several key disconnections. The primary disconnection is at the nitrogen-pentyl bond (N-C), suggesting an N-alkylation of a 2-azetidinecarboxylic acid precursor as the final step. This precursor, in turn, can be disconnected at the N-C4 and C2-C3 bonds of the azetidine (B1206935) ring. This leads to two main synthetic strategies:
Strategy A: Cyclization of a γ-amino acid derivative. This approach involves the formation of the azetidine ring from a linear precursor. The key intermediate would be a 4-amino-2-halobutanoic acid or a related derivative, where an intramolecular nucleophilic substitution would form the four-membered ring.
Strategy B: [2+2] Cycloaddition. This strategy involves the formation of the azetidine ring through a cycloaddition reaction, for instance, between an imine and a ketene (B1206846) or a suitable alkene derivative.
A crucial aspect of the retrosynthesis is the stereocenter at C2. To achieve an enantiomerically pure final product, the synthesis must incorporate an asymmetric step. This can be achieved by using a chiral starting material (chiral pool synthesis), employing a chiral auxiliary, or through asymmetric catalysis.
| Disconnection | Precursors | Synthetic Strategy |
| N-pentyl bond | 2-Azetidinecarboxylic acid precursor and a pentylating agent | N-Alkylation |
| N-C4 and C2-C3 bonds | γ-amino acid derivative | Intramolecular Cyclization |
| C2-C3 and N-C4 bonds | Imine and ketene/alkene | [2+2] Cycloaddition |
Enantioselective Preparation of 2-Azetidinecarboxylic Acid Precursors for N-Alkylation
The enantioselective synthesis of the 2-azetidinecarboxylic acid core is a critical step. Several methodologies have been developed to achieve high enantiopurity.
Methodologies from Chiral Pool Precursors
The use of readily available chiral molecules, or "chiral pool" precursors, is an efficient strategy for asymmetric synthesis. Natural amino acids are common starting materials for this purpose.
For instance, L-aspartic acid can be converted to a suitable precursor for azetidine ring formation. The synthesis involves the reduction of one of the carboxylic acid groups to an alcohol, followed by conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate). The stereocenter from the starting amino acid is retained throughout the synthesis.
Another valuable chiral precursor is (S)-4-hydroxyproline. Through a series of stereocontrolled reactions involving ring opening and functional group manipulations, it can be transformed into a chiral γ-amino acid derivative ready for cyclization to the desired azetidine.
Asymmetric Catalysis in Azetidine Ring Formation
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, allowing for the creation of chiral molecules from achiral starting materials. Various catalytic systems have been developed for the enantioselective formation of azetidine rings.
One notable approach is the use of chiral Lewis acid catalysts in [2+2] cycloaddition reactions. These catalysts can activate one of the reactants and create a chiral environment, directing the reaction to form one enantiomer preferentially.
Furthermore, transition metal-catalyzed intramolecular C-H amination reactions have emerged as a potent method for constructing nitrogen-containing heterocycles, including azetidines. Chiral ligands coordinated to the metal center can induce high levels of enantioselectivity in the cyclization step.
N-Alkylation Strategies for Introducing the Pentyl Moiety in Azetidinecarboxylic Acids
Once the chiral 2-azetidinecarboxylic acid precursor is obtained, the final step is the introduction of the pentyl group onto the nitrogen atom. The carboxylic acid group is typically protected as an ester (e.g., methyl or ethyl ester) during this step to prevent unwanted side reactions.
Direct N-Alkylation of Azetidinecarboxylic Acid Derivatives
Direct N-alkylation is a straightforward method that involves the reaction of the secondary amine of the azetidine ring with a pentylating agent.
Reaction with Pentyl Halides: A common approach is the use of a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, in the presence of a base. The base is necessary to deprotonate the azetidine nitrogen, making it more nucleophilic.
| Alkylating Agent | Base | Solvent | Typical Yield |
| 1-Bromopentane | K₂CO₃ | Acetonitrile | Moderate to Good |
| 1-Iodopentane | NaH | DMF | Good to High |
Reductive Amination: An alternative direct method is reductive amination. This involves reacting the 2-azetidinecarboxylic acid ester with pentanal in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the N-pentyl azetidine.
| Aldehyde | Reducing Agent | Solvent | Typical Yield |
| Pentanal | Sodium triacetoxyborohydride (B8407120) | Dichloromethane | Good |
| Pentanal | Sodium cyanoborohydride | Methanol | Moderate to Good |
Alkylation through Pre-formed Azetidine Intermediates
One such strategy involves the reaction of a suitably substituted C4 building block containing two leaving groups with pentylamine, leading to the direct formation of the N-pentyl azetidine ring.
Ring-Closing Methodologies for the Formation of 2-Azetidinecarboxylic acid, 1-pentyl-
The construction of the azetidine ring is the cornerstone of synthesizing 2-Azetidinecarboxylic acid, 1-pentyl-. Various strategies have been developed to form this strained heterocyclic system, which can be broadly categorized into intramolecular cyclization approaches and pathways involving β-lactam synthons.
Intramolecular cyclization is a prominent method for forming the azetidine ring. This approach typically involves the formation of a carbon-nitrogen bond within a linear precursor containing a suitable leaving group and a nucleophilic nitrogen atom.
A common strategy involves the cyclization of a γ-amino acid derivative. For the synthesis of 2-Azetidinecarboxylic acid, 1-pentyl-, a precursor such as a 4-amino-2-halopentanoic acid derivative with a pentyl group on the nitrogen would be required. The cyclization is typically induced by a base, which deprotonates the amino group, facilitating an intramolecular nucleophilic substitution to form the azetidine ring. The success of this reaction is highly dependent on the nature of the leaving group and the reaction conditions, which must be carefully optimized to favor the 4-exo-tet cyclization over competing elimination or intermolecular reactions.
Palladium-catalyzed intramolecular C-H amination has also emerged as a powerful tool for the synthesis of functionalized azetidines. rsc.org This method involves the cyclization of an amine onto an unactivated C(sp³)–H bond, offering a direct route to the azetidine core. rsc.org
Another approach involves the treatment of α,γ-diaminobutyric acid dihydrochloride (B599025) with nitrous and hydrochloric acids to yield γ-amino-α-chlorobutyric acid. Subsequent elimination of hydrogen chloride and cyclization with barium hydroxide (B78521) can form the azetidine-2-carboxylic acid core, which could then be N-alkylated. rsc.org
| Precursor Type | Cyclization Method | Key Reagents | Reference |
| γ-amino-α-halobutyric acid | Intramolecular nucleophilic substitution | Base (e.g., Barium Hydroxide) | rsc.org |
| Amine with γ-C(sp³)–H bond | Pd(II)-catalyzed C-H amination | Pd(II) catalyst, oxidant | rsc.org |
| N-substituted aminomalonate | Reaction with 1,2-dibromoethane | Cesium carbonate | nih.gov |
This table presents examples of intramolecular cyclization approaches that can be adapted for the synthesis of N-substituted azetidines.
β-Lactams, or 2-azetidinones, are versatile intermediates that can serve as precursors to N-substituted azetidines. The reduction of the β-lactam carbonyl group provides a direct route to the corresponding azetidine. The synthesis of a 1-pentyl-4-substituted-2-azetidinone would be the initial step. This can be achieved through various methods, including the [2+2] cycloaddition of an imine and a ketene (the Staudinger synthesis).
Once the 1-pentyl substituted β-lactam is obtained, reduction of the amide carbonyl can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent is critical to avoid cleavage of the strained four-membered ring. Subsequent oxidation of a substituent at the 4-position could then yield the desired carboxylic acid functionality. While this pathway is viable, it often requires multiple steps and careful control of stereochemistry.
| β-Lactam Precursor | Reduction Method | Key Reagents | Outcome |
| 1-pentyl-2-azetidinone | Amide Reduction | LiAlH₄ or BH₃ | 1-pentylazetidine |
This table illustrates the general concept of using β-lactam reduction to form the azetidine ring, a strategy that can be applied to N-pentyl derivatives.
Functional Group Interconversions and Derivatization Strategies for 2-Azetidinecarboxylic acid, 1-pentyl-
Once the 1-pentyl-azetidine-2-carboxylic acid scaffold is synthesized, further modifications can be made through functional group interconversions and derivatization. These strategies are crucial for creating analogs for structure-activity relationship studies in drug discovery.
The carboxylic acid moiety is a prime site for derivatization. Standard peptide coupling conditions can be employed to form amide bonds with various amines, leading to a diverse library of compounds. Esterification of the carboxylic acid can be achieved by reaction with an alcohol under acidic conditions or by using coupling agents. Reduction of the carboxylic acid to the corresponding alcohol (1-pentylazetidin-2-yl)methanol can be accomplished using reagents like borane or lithium aluminum hydride, providing another point for diversification.
The nitrogen atom of the azetidine ring is already substituted with a pentyl group in the target molecule. However, in synthetic routes where the N-pentyl group is introduced late-stage, N-alkylation of a pre-formed azetidine-2-carboxylic acid ester is a key step. This can be achieved through reductive amination of the azetidine nitrogen with pentanal, using reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride. masterorganicchemistry.comwikipedia.org Direct alkylation with a pentyl halide in the presence of a base is another possibility, although over-alkylation can be a competing side reaction. acsgcipr.org
| Functional Group | Reaction Type | Reagents | Product |
| Carboxylic Acid | Amide Coupling | Amine, Coupling Agent (e.g., DCC, EDCI) | Amide derivative |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester derivative |
| Carboxylic Acid | Reduction | BH₃ or LiAlH₄ | Primary alcohol |
| Secondary Amine | Reductive Amination | Pentanal, NaBH(OAc)₃ | 1-pentylazetidine derivative |
| Secondary Amine | N-Alkylation | Pentyl halide, Base | 1-pentylazetidine derivative |
This table summarizes key functional group interconversion and derivatization reactions applicable to the 2-Azetidinecarboxylic acid, 1-pentyl- scaffold.
Conformational Dynamics and Structural Elucidation of 2 Azetidinecarboxylic Acid, 1 Pentyl
Theoretical Conformational Analysis of the Azetidine (B1206935) Ring with N-Pentyl Substitution
Theoretical methods, including molecular dynamics simulations and quantum chemical calculations, provide powerful tools to explore the conformational space of 2-Azetidinecarboxylic acid, 1-pentyl-. These computational approaches offer insights into the molecule's dynamic behavior and the relative energies of its different conformations.
Molecular dynamics (MD) simulations can be employed to model the dynamic behavior of 2-Azetidinecarboxylic acid, 1-pentyl- over time, providing a detailed picture of its conformational flexibility. By simulating the molecule's movements at an atomic level, it is possible to generate an energy landscape that maps the potential energy of the system as a function of its conformational coordinates.
While specific MD simulation data for 2-Azetidinecarboxylic acid, 1-pentyl- is not extensively available in the current literature, studies on other azetidine derivatives suggest that the landscape would be characterized by multiple local energy minima corresponding to different puckered conformations of the azetidine ring and various orientations of the N-pentyl chain. The flexibility of the pentyl group would likely lead to a complex energy surface with numerous accessible conformations. Key parameters that would be analyzed from such simulations include Root Mean Square Deviation (RMSD) to assess the stability of the trajectory and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, particularly within the N-pentyl chain. researchgate.net
| Parameter | Typical Value/Condition | Significance |
|---|---|---|
| Force Field | AMBER, CHARMM, or GROMOS | Defines the potential energy function of the system. |
| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) | Simulates the effect of the solvent environment on conformational dynamics. |
| Simulation Time | 100 ns - 1 µs | Ensures adequate sampling of the conformational space. |
| Temperature | 300 K | Simulates physiological conditions. |
| Pressure | 1 atm | Maintains constant pressure during the simulation. |
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a more accurate determination of the electronic structure and energies of different conformers. osti.govresearchgate.netosti.gov These methods can be used to locate and characterize the energetic minima on the potential energy surface, providing precise geometries and relative stabilities of the most favored conformations of 2-Azetidinecarboxylic acid, 1-pentyl-.
| Conformer | Description of Geometry | Predicted Relative Energy (kcal/mol) |
|---|---|---|
| Axial-like Pentyl | The N-pentyl chain is oriented in an axial-like position relative to the puckered azetidine ring. | Higher |
| Equatorial-like Pentyl | The N-pentyl chain adopts an equatorial-like orientation, minimizing steric clash with the ring. | Lower (more stable) |
| Gauche Pentyl Rotamers | Rotation around the C-C bonds of the pentyl chain leads to various gauche conformers. | Variable, generally higher than the anti conformer. |
| Anti Pentyl Rotamer | An extended, all-anti conformation of the pentyl chain. | Likely the most stable orientation for the pentyl chain itself. |
Influence of the Pentyl Substituent on Azetidine Ring Puckering and Flexibility
The N-pentyl substituent is expected to have a notable influence on the puckering and flexibility of the azetidine ring. The four-membered azetidine ring is not planar and exists in a dynamic equilibrium between two puckered conformations. The degree of puckering is influenced by the nature of the substituents on the nitrogen atom. researchgate.net
The flexible pentyl chain can adopt numerous conformations, some of which may sterically interact with the ring, thereby influencing the puckering angle and the barrier to ring inversion. It is hypothesized that the bulky and flexible nature of the pentyl group could lead to a more pronounced pucker in the azetidine ring compared to smaller N-alkyl substituents, as the ring distorts to minimize unfavorable steric interactions. Furthermore, the dynamic motions of the pentyl chain could be coupled to the puckering motion of the ring, leading to a complex interplay between the substituent's and the ring's flexibility. Studies on other N-substituted azetidines have shown that the substituent can significantly alter the conformational behavior of the ring. researchgate.net
Stereochemical Aspects and Chiral Recognition in 2-Azetidinecarboxylic acid, 1-pentyl- Enantiomers
The C2 carbon of the azetidine ring in 2-Azetidinecarboxylic acid is a stereocenter, meaning the molecule can exist as a pair of enantiomers: (R)-2-Azetidinecarboxylic acid, 1-pentyl- and (S)-2-Azetidinecarboxylic acid, 1-pentyl-. The absolute configuration at this center is crucial for the molecule's biological activity, as enantiomers often exhibit different interactions with chiral biological macromolecules such as enzymes and receptors. nih.govscispace.com
Mechanistic Investigations of Biological Interactions Involving 2 Azetidinecarboxylic Acid, 1 Pentyl
Interactions with Prolyl-tRNA Synthetases and Related Enzymes
The interaction between azetidine-2-carboxylic acid and prolyl-tRNA synthetases (ProRS) is the critical initiating step for its incorporation into proteins. These enzymes are central gatekeepers in maintaining the fidelity of protein synthesis.
Aminoacyl-tRNA synthetases are divided into two classes based on structural and functional criteria. nih.gov Prolyl-tRNA synthetase belongs to Class II. nih.gov Kinetic studies of these enzymes reveal that Class II synthetases are typically limited by a step that occurs before the aminoacyl transfer to the tRNA. nih.gov
In most organisms, ProRS exhibits a lack of strict substrate specificity, allowing it to bind to and activate azetidine-2-carboxylic acid. nih.govbiorxiv.org For example, studies in Arabidopsis have identified two Pro-tRNA synthetases; one is specific for proline, while the other utilizes both proline and its analog equally. biorxiv.org In Saccharomyces cerevisiae, a temperature-sensitive allele of the ProRS gene was found to suppress the toxic effects of azetidine-2-carboxylic acid, likely by reducing the amount of the analog being charged onto tRNAPro. biorxiv.org This highlights the direct role of ProRS activity in mediating the compound's toxicity.
The structural mimicry between azetidine-2-carboxylic acid and proline allows the former to fit into the active site of ProRS. wikipedia.org The recognition of the amino acid substrate by the synthetase is a highly specific process, but the subtle difference between the four- and five-membered rings is not always sufficient for discrimination. nih.gov
Recent structural studies on AZE synthases, enzymes involved in the biosynthesis of azetidine-2-carboxylic acid in bacteria, reveal insights into the formation of this strained ring structure from the universal precursor S-adenosylmethionine (SAM). nih.govnih.govresearchgate.net These synthases facilitate an unusual intramolecular cyclization, binding SAM in a specific conformation that positions the reacting groups appropriately. nih.gov While these are biosynthetic enzymes, understanding the specific interactions within their active sites can provide clues about the recognition of the azetidine (B1206935) ring in other enzymes, such as ProRS. The active site of ProRS must accommodate the carboxyl group and the secondary amine common to both proline and its analog, allowing the erroneous activation to proceed.
Modulation of Biosynthetic Pathways by 2-Azetidinecarboxylic acid
The introduction of azetidine-2-carboxylic acid into cellular systems can significantly alter various metabolic and signaling pathways, primarily as a consequence of the proteotoxic stress it induces.
The widespread misincorporation of this analog leads to a buildup of misfolded and non-functional proteins. nih.gov This accumulation triggers the Unfolded Protein Response (UPR), a global stress response pathway that aims to restore protein homeostasis. nih.govresearchgate.net Studies in both plants and yeast have demonstrated the upregulation of the UPR upon exposure to azetidine-2-carboxylic acid. biorxiv.orgresearchgate.net
Furthermore, its presence can affect amino acid metabolism. In a proline-requiring strain of Escherichia coli, the addition of the analog was found to reduce the catabolism of proline, suggesting a "sparing effect" where the cell preferentially uses the analog, preserving its limited proline supply for essential functions. nih.gov In yeast, cellular responses to the proteotoxic stress caused by azetidine-2-carboxylic acid involve pathways related to protein quality control via the proteasome, actin cytoskeleton organization, and endocytosis. nih.govnih.gov This demonstrates that the cell mounts a complex, multi-faceted response to cope with the damage caused by amino acid misincorporation. The compound has also been used to engineer novel bioactive peptides by intentionally incorporating it into non-ribosomal peptide synthetase pathways. nih.gov
An extensive search for the chemical compound "2-Azetidinecarboxylic acid, 1-pentyl-" did not yield any specific information regarding its biological interactions or mechanisms of action. The available research primarily focuses on the parent compound, L-azetidine-2-carboxylic acid (AZE).
Therefore, it is not possible to provide the requested article focusing solely on the mechanistic investigations of biological interactions involving "2-Azetidinecarboxylic acid, 1-pentyl-" as specified in the provided outline. No data was found for this specific derivative in the context of collagen synthesis inhibition, interference with other metabolic pathways, or its effects on cellular processes like cell growth and transport systems.
Information on "2-Azetidinecarboxylic acid, 1-pentyl-" is Not Available in Public Scientific Literature
Following a thorough and extensive search of scientific databases and publicly available literature, no specific information was found for the chemical compound 2-Azetidinecarboxylic acid, 1-pentyl- .
The requested article outline focuses exclusively on the applications of this specific N-pentyl derivative of 2-azetidinecarboxylic acid in various fields of chemical biology and medicinal chemistry. This includes its use as a building block for complex molecule synthesis, its role in the design of molecular probes, and its potential as a scaffold for enzyme inhibitors.
Due to the strict requirement to focus solely on the specified "1-pentyl-" compound and the lack of any corresponding data, it is not possible to generate the requested article with scientifically accurate and verifiable information.
Advanced Analytical and Spectroscopic Characterization of 2 Azetidinecarboxylic Acid, 1 Pentyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of 2-Azetidinecarboxylic acid, 1-pentyl- in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, while two-dimensional (2D) NMR experiments can establish connectivity and spatial relationships, which are crucial for stereochemical and conformational analysis.
The proton (¹H) NMR spectrum is expected to show distinct signals for the protons of the azetidine (B1206935) ring, the pentyl chain, and the carboxylic acid. The acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift (δ 10–12 ppm), and its signal disappears upon exchange with D₂O. libretexts.org The protons on the carbon adjacent to the carboxylic acid (α-protons) generally resonate in the 2-3 ppm region. libretexts.org The azetidine ring protons would present complex splitting patterns due to geminal and vicinal coupling.
The carbon (¹³C) NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range. libretexts.org The carbons of the azetidine ring and the pentyl chain would resonate in the aliphatic region of the spectrum. The specific chemical shifts are sensitive to the substitution and the conformation of the ring.
For stereochemical assignment, chiral derivatizing agents can be used to create diastereomers that are distinguishable by NMR. Conformational analysis of the puckered four-membered azetidine ring and the orientation of the N-pentyl group can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about through-space proximity of protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Azetidinecarboxylic acid, 1-pentyl- This table presents estimated chemical shift values. Actual experimental values may vary based on solvent, concentration, and temperature.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxyl (COOH) | 10.0 - 12.0 (broad s) | 170 - 180 |
| Azetidine C2-H (α-proton) | ~4.0 - 4.5 (t) | ~60 - 65 |
| Azetidine C3-H₂ | ~2.2 - 2.8 (m) | ~25 - 30 |
| Azetidine C4-H₂ | ~3.5 - 4.0 (m) | ~50 - 55 |
| Pentyl N-CH₂ | ~2.8 - 3.2 (t) | ~55 - 60 |
| Pentyl CH₂ | ~1.4 - 1.6 (m) | ~28 - 32 |
| Pentyl CH₂ | ~1.2 - 1.4 (m) | ~22 - 25 |
| Pentyl CH₂ | ~1.2 - 1.4 (m) | ~22 - 25 |
| Pentyl CH₃ | ~0.8 - 1.0 (t) | ~13 - 15 |
Mass Spectrometry for Structural Confirmation and Misincorporation Studies
Mass spectrometry (MS) is a key analytical tool for confirming the molecular weight and elemental composition of 2-Azetidinecarboxylic acid, 1-pentyl-. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) and chemical ionization (CI) can be employed. The resulting mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the mass of the compound. Fragmentation patterns observed in the mass spectrum provide valuable structural information. Expected fragmentation would involve the loss of the carboxyl group (as CO₂ or COOH), cleavage of the pentyl chain, and ring-opening of the azetidine moiety.
Mass spectrometry is also a critical technique for studying the misincorporation of azetidine-2-carboxylic acid and its derivatives into proteins. nih.govnih.gov As a proline analogue, Aze can be mistakenly incorporated into polypeptide chains during protein synthesis. wikipedia.orgnih.gov This substitution can cause significant alterations in protein structure and function. nih.govnih.gov Proteomic studies using mass spectrometry can identify peptides where a proline residue has been replaced by an azetidine-based residue. nih.govbiorxiv.org The mass difference between proline (C₅H₉NO₂) and 2-Azetidinecarboxylic acid (C₄H₇NO₂) allows for the detection of this misincorporation. nih.gov This type of analysis is crucial for understanding the potential biological activity and toxicity pathways of such compounds.
Table 2: Key Mass Spectrometric Data for 2-Azetidinecarboxylic acid, 1-pentyl-
| Parameter | Value/Information |
|---|---|
| Molecular Formula | C₉H₁₇NO₂ |
| Monoisotopic Mass | 171.1259 u |
| Ionization Mode (suggested) | Electrospray Ionization (ESI) |
| Expected Primary Ion | [M+H]⁺ at m/z 172.1332 |
| Potential Fragmentation Pathways | Loss of H₂O (-18), Loss of COOH (-45), Cleavage of pentyl chain |
| Application in Misincorporation Studies | Detection of mass shifts in tryptic peptides corresponding to Pro → Aze(1-pentyl) substitution |
X-Ray Crystallography for Solid-State Structural Determination of 2-Azetidinecarboxylic acid, 1-pentyl- Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. For a derivative of 2-Azetidinecarboxylic acid, 1-pentyl-, this technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the solid-state conformation.
Studies on the parent L-azetidine-2-carboxylic acid have shown that it exists as a zwitterion in the crystal lattice. researchgate.net The four-membered azetidine ring is not planar but is puckered. researchgate.net The crystal structure is stabilized by a network of hydrogen bonds involving the ammonium (B1175870) and carboxylate groups of neighboring molecules. researchgate.net
Table 3: Anticipated Crystallographic Parameters and Structural Features for 2-Azetidinecarboxylic acid, 1-pentyl- Derivatives Data based on the known structure of L-azetidine-2-carboxylic acid and general principles.
| Structural Feature | Expected Observation |
|---|---|
| Ionic Form | Zwitterionic (internal salt with -NH₂⁺- and -COO⁻) |
| Azetidine Ring Conformation | Puckered (non-planar) four-membered ring researchgate.net |
| Primary Intermolecular Interactions | Hydrogen bonding between ammonium and carboxylate groups; van der Waals interactions from pentyl chains |
| Crystal Packing | Potential for segregated hydrophobic (pentyl) and hydrophilic (zwitterion) domains |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding. These two techniques are complementary and together offer a comprehensive vibrational profile of 2-Azetidinecarboxylic acid, 1-pentyl-.
The infrared spectrum would be dominated by absorptions characteristic of the carboxylic acid group. In the solid state or in concentrated solutions, where hydrogen-bonded dimers or aggregates exist, a very broad and strong O-H stretching absorption is expected in the 2500–3300 cm⁻¹ region. libretexts.org The C=O stretching frequency is also highly sensitive to hydrogen bonding; for a hydrogen-bonded dimer, it typically appears near 1710 cm⁻¹. libretexts.orgresearchgate.net Other key absorptions would include C-H stretching from the pentyl chain and azetidine ring (around 2850–3000 cm⁻¹), and C-N stretching vibrations.
Raman spectroscopy is particularly useful for observing non-polar bonds. The C-C and C-H vibrations of the alkyl chain and the azetidine ring skeleton would be readily observable. The C=O stretching vibration is also typically visible in the Raman spectrum. The correlation between C=O stretching frequencies and the strength and type of hydrogen bonds can be used to probe the supramolecular structure of the compound in different states. nih.gov
Table 4: Characteristic Vibrational Frequencies for 2-Azetidinecarboxylic acid, 1-pentyl-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|
| O-H stretch (H-bonded) | 2500 - 3300 (very broad) | IR |
| C-H stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| N-H⁺ stretch (zwitterion) | ~2500 - 3000 (broad) | IR |
| C=O stretch (H-bonded dimer) | ~1710 | IR, Raman |
| COO⁻ asymmetric stretch (zwitterion) | ~1550 - 1610 | IR |
| CH₂ bend/scissoring | ~1440 - 1470 | IR, Raman |
| COO⁻ symmetric stretch (zwitterion) | ~1400 | IR |
| C-N stretch | ~1000 - 1250 | IR, Raman |
Emerging Research Frontiers and Future Perspectives for N Substituted Azetidinecarboxylic Acids
Exploration of Novel Green Synthetic Pathways for 2-Azetidinecarboxylic acid, 1-pentyl-
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For the synthesis of 2-Azetidinecarboxylic acid, 1-pentyl-, several green chemistry approaches can be envisioned to minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve atom economy. These strategies often focus on catalytic processes that allow for high efficiency under mild conditions.
One promising avenue is the application of phase-transfer catalysis (PTC) for the N-alkylation of the parent 2-azetidinecarboxylic acid. PTC is a powerful technique that facilitates the reaction between reactants in different phases, often an aqueous and an organic phase. This method can utilize environmentally friendly inorganic bases, such as potassium carbonate, and can be performed in greener solvents or even under solvent-free conditions, significantly reducing the environmental footprint of the synthesis. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, enables the transport of the deprotonated azetidinecarboxylic acid from the aqueous phase to the organic phase where it can react with a pentylating agent like 1-bromopentane (B41390).
Microwave-assisted organic synthesis (MAOS) represents another green approach that could be applied to the synthesis of 2-Azetidinecarboxylic acid, 1-pentyl-. Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating. This can translate to significant energy savings and the potential to use less solvent. The N-pentylation of 2-azetidinecarboxylic acid could potentially be achieved with high efficiency under microwave irradiation, possibly in the absence of a solvent or in a high-boiling, green solvent.
Furthermore, the exploration of biocatalytic methods offers a highly sustainable route. While less common for N-alkylation with simple alkyl groups, enzymatic catalysis could provide a highly selective and environmentally friendly alternative. Future research could focus on identifying or engineering enzymes, such as N-alkyltransferases, that can catalyze the specific pentylation of the azetidine (B1206935) nitrogen.
Below is a table summarizing potential green synthetic pathways for 2-Azetidinecarboxylic acid, 1-pentyl-.
| Synthetic Pathway | Key Features | Potential Advantages |
| Phase-Transfer Catalysis (PTC) | Biphasic system, quaternary ammonium catalyst, inorganic base. | Use of greener solvents or solvent-free conditions, mild reaction conditions, high yields. |
| Microwave-Assisted Organic Synthesis (MAOS) | Microwave irradiation for rapid heating. | Reduced reaction times, increased yields, lower energy consumption. |
| Biocatalysis | Use of enzymes (e.g., N-alkyltransferases). | High selectivity, mild reaction conditions, biodegradable catalysts, minimal waste. |
Advanced Computational Design and Prediction of 2-Azetidinecarboxylic acid, 1-pentyl- Derivatives for Specific Biological Interactions
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For 2-Azetidinecarboxylic acid, 1-pentyl-, these in silico methods can be leveraged to design and predict the properties of its derivatives for specific biological interactions, thereby accelerating the discovery of novel therapeutic agents or functional molecules.
Molecular docking studies can be employed to predict the binding affinity and orientation of 2-Azetidinecarboxylic acid, 1-pentyl- and its derivatives within the active site of a target protein. For instance, given the structural similarity of the azetidine ring to proline, derivatives of this compound could be designed as inhibitors of enzymes that recognize proline-containing substrates. Computational screening of a virtual library of 2-Azetidinecarboxylic acid, 1-pentyl- derivatives against a specific enzyme, such as a protease or a kinase, can identify promising candidates for further experimental validation.
Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical relationship between the chemical structure of a series of 2-Azetidinecarboxylic acid, 1-pentyl- derivatives and their biological activity. By analyzing a dataset of compounds with known activities, QSAR models can identify key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that are crucial for the desired biological effect. These models can then be used to predict the activity of newly designed derivatives, guiding the synthesis of more potent and selective compounds.
The following table outlines key computational methods and their potential applications in the design of 2-Azetidinecarboxylic acid, 1-pentyl- derivatives.
| Computational Method | Application | Predicted Outcomes |
| Molecular Docking | Predicting the binding mode of derivatives to a target protein. | Binding affinity, binding orientation, key intermolecular interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Establishing a correlation between chemical structure and biological activity. | Predictive models for biological activity, identification of important molecular features. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex. | Conformational changes, binding stability, free energy of binding. |
Integration into Macrocyclic and Polymeric Structures for Advanced Material Science
The unique structural features of 2-Azetidinecarboxylic acid, 1-pentyl-, particularly the strained four-membered ring and the presence of both a carboxylic acid and a secondary amine (after N-pentylation), make it an attractive building block for the synthesis of advanced materials, including macrocycles and polymers.
The incorporation of 2-Azetidinecarboxylic acid, 1-pentyl- into macrocyclic structures , such as cyclic peptides, can impart unique conformational constraints. The azetidine ring is known to influence the backbone geometry of peptides, and the N-pentyl group can introduce a lipophilic domain, potentially affecting the macrocycle's solubility, membrane permeability, and biological activity. The synthesis of such macrocycles could be achieved through standard peptide coupling techniques, with the 2-Azetidinecarboxylic acid, 1-pentyl- unit serving as a non-proteinogenic amino acid. These novel macrocycles could find applications as enzyme inhibitors, ionophores, or molecular sensors.
In the realm of polymer science , 2-Azetidinecarboxylic acid, 1-pentyl- can be envisioned as a functional monomer for the synthesis of novel polymers. One potential route is through ring-opening polymerization (ROP) of the azetidine ring. While the carboxylic acid group might need to be protected during polymerization, subsequent deprotection would yield a functional polymer with pendant carboxylic acid groups and a pentyl group on the polymer backbone. These polymers could exhibit interesting properties, such as stimuli-responsiveness (pH-sensitivity due to the carboxylic acid groups) or self-assembly behavior in solution.
Alternatively, the bifunctional nature of 2-Azetidinecarboxylic acid, 1-pentyl- allows for its use in polycondensation reactions . For example, it could be polymerized with a diol to form a polyester (B1180765) or with a diamine to form a polyamide. The resulting polymers would have the N-pentyl-azetidine moiety as a recurring unit in the polymer chain, which could influence the material's thermal properties, crystallinity, and mechanical strength.
A summary of the potential applications of 2-Azetidinecarboxylic acid, 1-pentyl- in material science is presented in the table below.
| Material Type | Method of Integration | Potential Properties and Applications |
| Macrocycles | Incorporation as a non-proteinogenic amino acid in peptide synthesis. | Constrained conformation, enhanced membrane permeability, potential as enzyme inhibitors or molecular sensors. |
| Polymers (via ROP) | Ring-opening polymerization of the azetidine ring. | pH-responsive materials, self-assembling systems, functional coatings. |
| Polymers (via Polycondensation) | Use as a bifunctional monomer in condensation polymerization. | Modified thermal and mechanical properties, biodegradable materials. |
Interdisciplinary Research with Nanotechnology and Chemical Biology for Targeted Molecular Delivery
The convergence of nanotechnology and chemical biology opens up new avenues for the development of sophisticated systems for targeted molecular delivery. 2-Azetidinecarboxylic acid, 1-pentyl- possesses chemical handles that make it a suitable candidate for integration into such systems, enabling the precise delivery of therapeutic or diagnostic agents to specific cells or tissues.
The carboxylic acid group of 2-Azetidinecarboxylic acid, 1-pentyl- can be used for conjugation to nanoparticles . For instance, it can be covalently attached to the surface of metallic or polymeric nanoparticles through amide bond formation with surface-exposed amine groups on the nanoparticle. The N-pentyl group, being lipophilic, could influence the interaction of the functionalized nanoparticle with cell membranes. By attaching a drug molecule to the azetidine ring or other parts of the conjugated molecule, a targeted drug delivery system can be constructed.
In the field of chemical biology , derivatives of 2-Azetidinecarboxylic acid, 1-pentyl- can be designed as molecular probes for bioimaging. The azetidine moiety has been shown to be a useful component in the design of fluorescent dyes with enhanced photophysical properties. By attaching a fluorophore to the 2-Azetidinecarboxylic acid, 1-pentyl- scaffold, it may be possible to create novel probes with improved brightness, photostability, and cell permeability. The N-pentyl group could further modulate the probe's localization within the cell.
Furthermore, the integration of 2-Azetidinecarboxylic acid, 1-pentyl- into stimuli-responsive drug delivery systems is an exciting prospect. For example, nanoparticles functionalized with polymers derived from this monomer could be designed to release a payload in response to a specific biological trigger, such as a change in pH. The carboxylic acid groups in the polymer could be deprotonated at physiological pH, leading to a stable nanoparticle formulation. In the acidic environment of a tumor, for instance, protonation of the carboxylates could trigger a conformational change in the polymer, leading to the release of the encapsulated drug.
The table below highlights potential interdisciplinary applications of 2-Azetidinecarboxylic acid, 1-pentyl-.
| Interdisciplinary Field | Application | Mechanism and Potential Benefits |
| Nanotechnology | Functionalization of nanoparticles. | Covalent attachment via the carboxylic acid group for creating targeted drug delivery vehicles. |
| Chemical Biology | Development of molecular probes. | Incorporation into fluorescent dyes for enhanced bioimaging capabilities. |
| Drug Delivery | Component of stimuli-responsive systems. | Use in pH-sensitive polymers for controlled release of therapeutic agents. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
